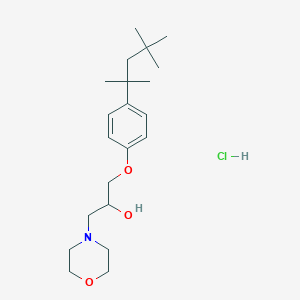

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

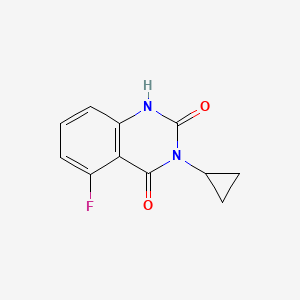

The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . For more detailed structural analysis, specialized software or databases that can visualize molecular structures would be helpful.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors including its molecular structure. The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . More detailed information about its physical and chemical properties might be available in specialized chemical databases.科学的研究の応用

Synthesis and Biological Properties

Research on compounds with similar structural components, such as morpholino groups and hydrochloride salts, focuses on their synthesis and potential biological activities. For instance, studies have synthesized various morpholine derivatives to evaluate their biological properties, including antimicrobial, anticonvulsant, and kinase inhibition activities. These compounds' synthesis often aims to explore their potential as pharmaceutical agents or intermediates in producing biologically active molecules.

Antioxidant and DNA Protection

Morpholine derivatives have been investigated for their antioxidant properties and their ability to protect DNA from oxidative damage. This is significant for developing therapeutic agents that could mitigate oxidative stress-related diseases or serve as protective agents against DNA damage, which is a critical factor in cancer and aging.

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, morpholine and its derivatives are valuable for creating a wide range of therapeutic agents. Their synthesis and functionalization have been explored for developing inhibitors with specific biological targets, such as kinases, which play crucial roles in signaling pathways involved in cancer and other diseases.

Analytical and Material Science Applications

Besides biological applications, morpholine derivatives' structural and chemical properties make them suitable for material science research, such as developing new synthetic routes or enhancing materials' chemical stability and performance.

References

- Synthesis and biological properties of morpholine derivatives with potential pharmaceutical applications (Papoyan et al., 2011).

- Investigation into the antioxidant properties and DNA protection activities of morpholine derivatives (Chen & Liu, 2016).

- Studies on the synthesis and medicinal chemistry applications of morpholine-containing compounds (Boschelli et al., 2001).

作用機序

Target of Action

The primary targets of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .

Mode of Action

This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means that it binds to the active site of these enzymes, preventing them from catalyzing their normal reactions .

Biochemical Pathways

By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Disruption of this cycle can have significant downstream effects on the cell’s energy metabolism .

Result of Action

The inhibition of MDH1 and MDH2 by this compound leads to a decrease in mitochondrial respiration . This can result in a decrease in the production of ATP, the main energy currency of the cell, and induce a state of energy stress .

生化学分析

Biochemical Properties

This compound has been found to play a significant role in biochemical reactions. It has been identified as a potent dual inhibitor of Malate Dehydrogenase 1 and 2 (MDH1 and MDH2), enzymes that are crucial in the citric acid cycle . The compound competitively inhibits these enzymes, indicating a direct interaction .

Cellular Effects

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has been shown to inhibit mitochondrial respiration . This inhibition leads to a decrease in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to MDH1 and MDH2, inhibiting their activity . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism and a decrease in HIF-1α accumulation .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively documented, its inhibitory effects on MDH1 and MDH2 have been observed in kinetic studies .

Metabolic Pathways

This compound interacts with the citric acid cycle, a key metabolic pathway, through its inhibition of MDH1 and MDH2 .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with MDH1 and MDH2, which are located in the mitochondria . Specific studies on its subcellular localization have not been extensively conducted.

特性

IUPAC Name |

1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLKMAMTMGYMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)

![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)

![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)

![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)

![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)

![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2569722.png)